molecular formula C20H29F3N2O4 B564547 N-Boc Fluvoxamine-d3 CAS No. 1185235-90-8

N-Boc Fluvoxamine-d3

Cat. No. B564547
M. Wt: 421.476
InChI Key: AWASKHZMVXXGIR-IZQXHPOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc Fluvoxamine-d3 is a specialty product for proteomics research . It is an intermediate for the preparation of Fluvoxamine , which is a serotonin reuptake inhibitor used for the treatment of depression .


Molecular Structure Analysis

The molecular formula of N-Boc Fluvoxamine-d3 is C20H26D3F3N2O4 . The structure includes a tert-butyl group, a trifluoromethylphenyl group, and a methoxy-d3 group . The exact 3D conformer and other structural details can be found on databases like PubChem .


Physical And Chemical Properties Analysis

The molecular weight of N-Boc Fluvoxamine-d3 is 421.47 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.

Scientific Research Applications

Fluvoxamine in Obsessive-Compulsive Disorder

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), has shown efficacy in treating obsessive-compulsive disorder (OCD). Studies reveal that fluvoxamine is beneficial in reducing OCD symptoms, with significant improvements observed in various patient populations, including children, adolescents, and adults. Research indicates that fluvoxamine's effect is more pronounced in those with OCD than in placebo groups, showcasing its potential as an effective treatment option for this condition (Riddle et al., 2001), (Apter et al., 1994), (Nakatani et al., 2005).

Fluvoxamine in Other Disorders

Fluvoxamine has also been used in the treatment of other disorders such as body dysmorphic disorder (BDD) and major depressive disorder (MDD). In these cases, fluvoxamine has demonstrated effectiveness, although the extent of its efficacy can vary based on the disorder and patient characteristics (Perugi et al., 1996), (Apter et al., 1994).

Fluvoxamine and Pharmacokinetics

Research has also focused on the pharmacokinetics of fluvoxamine, including its interaction with various enzymes and its metabolism in the human body. Studies indicate that factors like smoking and genetic variations can significantly influence fluvoxamine's plasma concentration, affecting its therapeutic efficacy (Katoh et al., 2010), (Carrillo et al., 1996).

Augmentation Strategies with Fluvoxamine

Several studies have explored the augmentation of fluvoxamine with other medications to enhance its efficacy in treating OCD and other disorders. These augmentation strategies, involving drugs like ondansetron and granisetron, have shown to improve outcomes in patients with moderate to severe OCD (Heidari et al., 2014), (Askari et al., 2012).

Safety And Hazards

Specific safety and hazard information for N-Boc Fluvoxamine-d3 is not provided in the available resources. For safe handling, standard laboratory practices should be followed, and Material Safety Data Sheets (MSDS) should be referred to when available .

properties

IUPAC Name

tert-butyl N-[2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F3N2O4/c1-19(2,3)29-18(26)24-12-14-28-25-17(7-5-6-13-27-4)15-8-10-16(11-9-15)20(21,22)23/h8-11H,5-7,12-14H2,1-4H3,(H,24,26)/b25-17+/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWASKHZMVXXGIR-IZQXHPOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCON=C(CCCCOC)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCCCC/C(=N\OCCNC(=O)OC(C)(C)C)/C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675715
Record name tert-Butyl (2-{[(E)-{5-[(~2~H_3_)methyloxy]-1-[4-(trifluoromethyl)phenyl]pentylidene}amino]oxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 46780869

CAS RN

1185235-90-8
Record name tert-Butyl (2-{[(E)-{5-[(~2~H_3_)methyloxy]-1-[4-(trifluoromethyl)phenyl]pentylidene}amino]oxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc Fluvoxamine-d3
Reactant of Route 2
Reactant of Route 2
N-Boc Fluvoxamine-d3
Reactant of Route 3
Reactant of Route 3
N-Boc Fluvoxamine-d3
Reactant of Route 4
Reactant of Route 4
N-Boc Fluvoxamine-d3
Reactant of Route 5
Reactant of Route 5
N-Boc Fluvoxamine-d3
Reactant of Route 6
Reactant of Route 6
N-Boc Fluvoxamine-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.